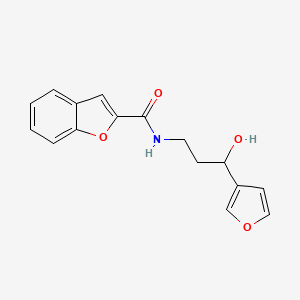

N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

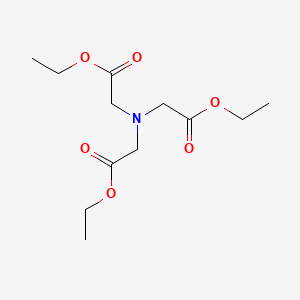

“N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide” is a compound that contains furan and benzofuran rings . Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . Benzofuran is a compound that consists of a benzene ring fused to a furan ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would include furan and benzofuran rings, along with a carboxamide group . Furan is a planar five-member heterocyclic ring, and benzofuran is a compound that consists of a benzene ring fused to a furan ring .科学的研究の応用

Efficient Domino Strategy for Synthesis

A three-component strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones demonstrates the potential for creating diverse chemical structures, including N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide derivatives. This method emphasizes the rapid synthesis under microwave irradiation, showcasing an eco-friendly approach due to the avoidance of tedious workup procedures (Guan‐Hua Ma et al., 2014).

Synthesis for Biological Applications

The total synthesis of (+)-Polyoxin J1, a peptidyl nucleoside antibiotic inhibiting chitin biosynthesis, illustrates the chemical versatility and potential biological relevance of furan-derivatives. This synthesis highlights the role of sugar-derived aldehydes and the furan ring as a masked carboxyl, suggesting a pathway for creating bioactive molecules including benzofuran derivatives (A. Dondoni et al., 1997).

Novel Applications in Electrophilic Reactions

Research into the reaction of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) with secondary enaminones leading to 2-aza-spiro[4,5]decatrienes and 3-amino-benzo[b]furan derivatives opens new avenues for the synthesis of complex organic structures. These findings are particularly relevant for the development of inhibitors with potential biological activities (U. Kucklaender et al., 2011).

Metal-Free Synthesis Approaches

The metal-free, domino, regioselective synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans demonstrates an efficient method for creating furan derivatives. This approach, utilizing formal [3+2] cycloaddition, underscores the importance of furan derivatives in organic synthesis, potentially applicable to N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide (Wilfried Raimondi et al., 2012).

Microwave-Assisted Synthesis

A microwave-assisted parallel approach to synthesizing benzofuran-2-carboxamide derivatives, known for their anti-inflammatory, analgesic, and antipyretic properties, showcases the practical application of N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide in medicinal chemistry (Yong-Sheng Xie et al., 2014).

特性

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13(12-6-8-20-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)21-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWUAWMRXOJZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-3-yl)-3-hydroxypropyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

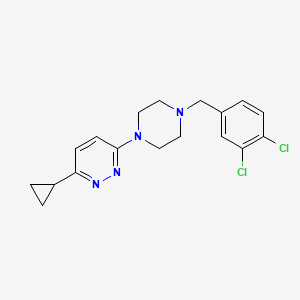

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

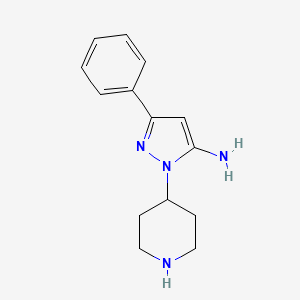

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

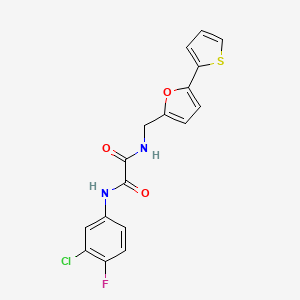

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)